4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This styryl-benzimidazole incorporates a 3-methoxyphenyl N1-substituent, providing a distinct hydrogen-bond acceptor count (3) and TPSA (50.8 Ų) compared to non-methoxylated analogs. It enables quantitative matched molecular pair analysis of the methoxy group's impact on target binding and ADME endpoints. The p-benzonitrile group serves as a privileged pharmacophore for probing nitrile-dependent interactions. Supplied at ≥95% purity, it meets HTS quality criteria for reliable screening outcomes.

Molecular Formula C24H19N3O
Molecular Weight 365.436
CAS No. 400079-45-0
Cat. No. B2875206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
CAS400079-45-0
Molecular FormulaC24H19N3O
Molecular Weight365.436
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)C#N
InChIInChI=1S/C24H19N3O/c1-28-21-6-4-5-20(15-21)17-27-23-8-3-2-7-22(23)26-24(27)14-13-18-9-11-19(16-25)12-10-18/h2-15H,17H2,1H3/b14-13+
InChIKeyMKCLOIDAFKAZEL-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile (CAS 400079-45-0): Procurement-Ready Profile


4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile (CAS 400079-45-0) is a synthetic, small-molecule styryl-benzimidazole derivative with the molecular formula C24H19N3O and a molecular weight of 365.4 g/mol [1]. It is commercially supplied at a minimum purity of 95% for research and development use . As a member of the 2-styrylbenzimidazole class, its core scaffold is associated with diverse pharmacological activities; however, no quantitative target-specific biological data for this precise compound were identified in the primary literature at the time of this analysis [2].

Why In-Class Benzimidazole Analogs Cannot Simply Replace 4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile


Substituting this compound with a close structural analog, such as the non-methoxylated benzyl derivative (CAS 400079-54-1) or the chlorophenyl variant (CAS 338772-09-1), cannot be assumed to be functionally neutral. The 3-methoxy substituent on the N-benzyl ring directly alters key physicochemical descriptors critical to molecular recognition and pharmacokinetic behavior. For example, the methoxy group in the target compound increases the hydrogen bond acceptor count from 2 to 3 relative to CAS 400079-54-1, and contributes to a higher computed topological polar surface area (TPSA of 50.8 Ų vs. ~28.7 Ų for the benzyl analog) [1]. Such differences can significantly impact target binding, solubility, and membrane permeability, making blind generic substitution a high-risk strategy without confirmatory experimental data [2].

Quantitative Differentiation Guide for 4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile


Structural Differentiation: Physicochemical Property Comparison with the N-Benzyl Analog

The target compound possesses a 3-methoxy substituent on the N-benzyl ring, a key structural feature absent in the closest commercial analog, CAS 400079-54-1. This single substitution results in quantifiable differences in computed physicochemical properties, which are primary drivers of molecular recognition, solubility, and permeability [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity and Polarity Differentiation vs. the N-Benzyl Analog

The computed octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA) highlight a significant polarity difference driven by the 3-methoxy group. The target compound is markedly more polar and has a larger TPSA than its benzyl analog, CAS 400079-54-1 [1][2].

Drug Design ADME Prediction Physicochemical Properties

Rotatable Bond Flexibility Differentiates Target Compound from the Chlorophenyl Analog

The target compound contains a para-benzonitrile moiety connected via an E-ethenyl linker, whereas a close analog, CAS 338772-09-1, replaces the benzonitrile with a 2-chlorophenyl group and lacks the nitrile functionality. This results in a higher rotatable bond count for the target compound, providing greater conformational flexibility [1].

Conformational Analysis Molecular Flexibility Target Engagement

Nitrilo-Pharmacophore Distinguishes Target from Non-Nitrile Containing Benzimidazoles

The para-benzonitrile group in the target compound constitutes a distinct pharmacophoric element absent in many related 2-styrylbenzimidazoles. Nitrile groups are known to engage in hydrogen bonding, dipole-dipole interactions, and in some cases reversible covalent bonding with catalytic cysteine or serine residues, a feature unavailable to the non-nitrile analog CAS 338772-09-1 [1][2].

Pharmacophore Modeling Medicinal Chemistry Covalent Inhibition

Optimal Research and Procurement Scenarios for 4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile


Structure-Activity Relationship (SAR) Exploration of the N1-Benzyl Substituent in 2-Styrylbenzimidazole Series

The 3-methoxy substituent on the N1-benzyl ring provides a specific electronic and steric perturbation whose impact on target binding can be systematically compared with the non-methoxylated analog (CAS 400079-54-1) and halogenated variants. Procurement of this compound enables the direct quantification of the methoxy group's contribution to potency and selectivity within a matched molecular pair analysis [1].

Physicochemical Property-Driven Lead Optimization

With its computed XLogP3 of 5.0, TPSA of 50.8 Ų, and 3 hydrogen bond acceptors, the compound occupies a distinct property space compared to close analogs. It is suited as a tool compound for investigating the relationship between incremental polarity changes and in vitro ADME endpoints such as Caco-2 permeability, microsomal stability, and plasma protein binding [2].

Nitrile Pharmacophore Probing in Target Engagement Studies

The para-benzonitrile group is a privileged pharmacophore capable of unique interactions with protein targets. This compound can be procured as a starting scaffold for exploring nitrile-dependent binding modes, particularly when comparing target engagement against non-nitrile analogs like the 2-chlorophenyl variant (CAS 338772-09-1) [3].

Screening Library Expansion with Rigorous Physicochemical Diversity

For organizations building quality-focused screening libraries, this compound adds verified structural diversity within the benzimidazole chemical space. Its 95% minimum purity specification and well-characterized computed properties ensure it meets the quality criteria for high-throughput screening campaigns where false positives from impure samples must be minimized .

Quote Request

Request a Quote for 4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.